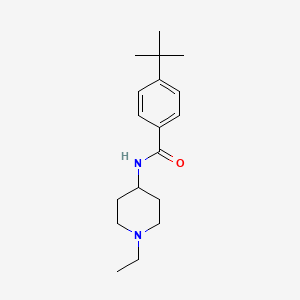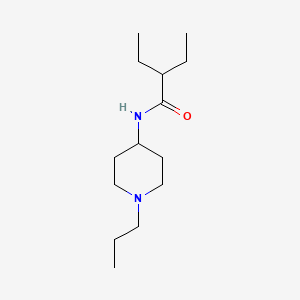
5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide
説明
5-ethyl-N-4-pyridinyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.06703418 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.
Mode of Action
The compound interacts with its target, SDH, through a strong hydrogen bond . This interaction can inhibit the normal function of SDH, affecting the energy production in cells .
Biochemical Pathways
By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death .
Result of Action
The inhibition of SDH by 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide leads to a decrease in ATP production, which can cause cell death . This makes the compound potentially useful as a fungicidal agent, as it has shown good activity against certain fungi .
生化学分析
Biochemical Properties
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with succinate dehydrogenase, an enzyme involved in the citric acid cycle and electron transport chain. The compound forms strong hydrogen bonds with the amino acid residues of succinate dehydrogenase, inhibiting its activity . This inhibition can lead to alterations in cellular respiration and energy production.
Cellular Effects
The effects of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cell signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active site of succinate dehydrogenase, forming hydrogen bonds with key amino acid residues. This binding inhibits the enzyme’s activity, leading to a decrease in the production of ATP and an increase in reactive oxygen species . The compound also affects gene expression by modulating transcription factors and epigenetic markers, resulting in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in mitochondrial activity and increased oxidative stress . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound can enhance cellular respiration and energy production. At high doses, it can cause toxicity and adverse effects, such as liver damage and oxidative stress . Threshold effects are observed, where a specific dosage range leads to optimal biological activity without causing significant toxicity.
Metabolic Pathways
5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase and cytochrome c oxidase, affecting the citric acid cycle and electron transport chain . The compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound tends to accumulate in mitochondria, where it exerts its effects on cellular respiration and energy production.
Subcellular Localization
The subcellular localization of 5-ethyl-N-(pyridin-4-yl)thiophene-2-carboxamide is primarily in the mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments . The mitochondrial accumulation of the compound is crucial for its activity, as it directly interacts with enzymes involved in the electron transport chain and oxidative phosphorylation.
特性
IUPAC Name |
5-ethyl-N-pyridin-4-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-10-3-4-11(16-10)12(15)14-9-5-7-13-8-6-9/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOUWPXPUDIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433114.png)


![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)
![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)



